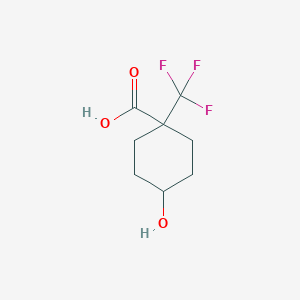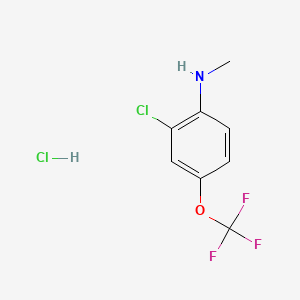
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride typically involves the reaction of 2-chloro-4-(trifluoromethoxy)aniline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反应分析
Types of Reactions
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine forms, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 2-chloro-4-(trifluoromethoxy)aniline
- 2-chloro-6-(trifluoromethoxy)aniline
- Triflumuron
Uniqueness
Compared to similar compounds, 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride is unique due to its methyl group, which enhances its reactivity and specificity in chemical reactions. The presence of the trifluoromethoxy group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
属性
分子式 |
C8H8Cl2F3NO |
|---|---|
分子量 |
262.05 g/mol |
IUPAC 名称 |
2-chloro-N-methyl-4-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3NO.ClH/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12;/h2-4,13H,1H3;1H |
InChI 键 |
LYLMQAFUSRIAPF-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)OC(F)(F)F)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)
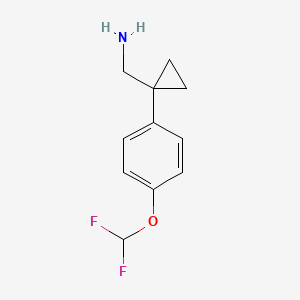
![[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate](/img/structure/B13537308.png)
![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
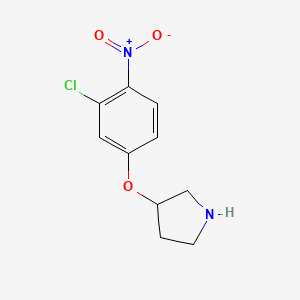
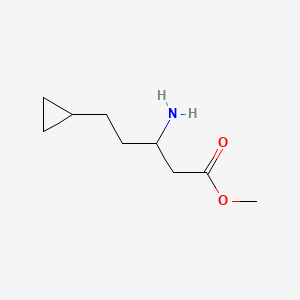


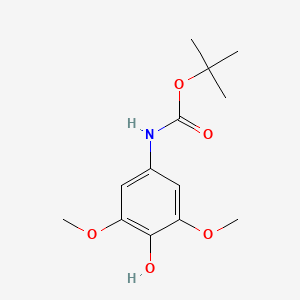
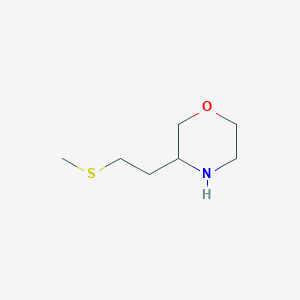
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)

